Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
CAS No.: 1416323-08-4
Cat. No.: VC3414452
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416323-08-4 |
---|---|
Molecular Formula | C11H19NO5 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) |
Standard InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is characterized by the presence of three key structural components: an oxetane ring, a Boc-protected amino group, and a methyl ester functionality. These components collectively contribute to its unique chemical properties and applications.
Parameter | Value |
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CAS Number | 1416323-08-4 |
Molecular Formula | C₁₁H₁₉NO₅ |
Molecular Weight | 245.27 g/mol |
IUPAC Name | methyl (tert-butoxycarbonyl)aminoacetate |
InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N |
SMILES | COC(=O)C(NC(=O)OC(C)(C)C)C1COC1 |
The structure features a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxetan-3-yl substituent attached to the α-carbon of the amino acid derivative. This arrangement creates a versatile molecule capable of participating in various chemical transformations while maintaining functional group compatibility .
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is essential for its proper handling, storage, and application in research settings.
Property | Value |
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Physical State | Pale-yellow to Yellow-brown Liquid |
Density | 1.154 g/cm³ (Predicted) |
Solubility in DMSO | 55 mg/mL (224.24 mM) |
Storage Condition | 2-8°C, dry, airtight |
Purity (Commercial) | >98% (HPLC) |
The compound should be stored under refrigeration (2-8°C) in dry, airtight containers to maintain stability and prevent degradation . Its solubility in DMSO makes it suitable for various laboratory applications, particularly in biological screening assays and pharmaceutical formulation studies .
Applications in Pharmaceutical Research
Role as a Building Block
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its versatility stems from its unique structural features that enable diverse chemical modifications.
The compound is particularly valuable for:
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Introducing the oxetane ring into target molecules
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Providing a protected amino acid functionality for further derivatization
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Serving as a precursor for complex peptide synthesis
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Enabling structure-activity relationship studies in drug discovery
Modification of Drug Properties
The incorporation of the oxetan-3-yl group through Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate has been shown to modify critical drug properties:
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Enhanced metabolic stability due to the rigidity of the oxetane ring
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Improved aqueous solubility compared to carbocyclic analogs
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Increased bioavailability through modified hydrogen bonding patterns
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Altered lipophilicity profiles beneficial for optimizing drug candidates
These modifications collectively contribute to overcoming common challenges in drug development, particularly those related to pharmacokinetic limitations and poor physicochemical properties .
Synthetic Applications
Peptide Chemistry
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate plays a significant role in peptide chemistry, where it enables the construction of novel peptide structures with modified properties.
The compound has been employed in:
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Synthesis of oxetane β-amino acid oligomers
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Construction of peptide analogs with altered backbone conformations
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Development of peptidomimetics with improved stability profiles
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Creation of bioactive peptides with enhanced pharmacological properties
Research has demonstrated that oligomers constructed using this building block can adopt well-defined secondary structures in solution. These structures feature internal hydrogen-bonded motifs comparable to conventional α-amino acid peptide β-turns, making them valuable tools for studying peptide structure-function relationships .
Heterocyclic Chemistry
The oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a unique heterocyclic scaffold for developing novel compounds. Its strained four-membered ring imparts distinctive reactivity patterns that can be exploited in synthetic strategies, particularly for creating complex molecular architectures with specific spatial arrangements .
Reactivity Profile
Functional Group Transformations
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate contains multiple functional groups that can undergo selective chemical transformations:
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The Boc (tert-butoxycarbonyl) group:
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Removable under acidic conditions (TFA, HCl)
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Stable under basic conditions
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Allows for orthogonal protection strategies
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The methyl ester group:
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Susceptible to hydrolysis to the corresponding carboxylic acid
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Amenable to transesterification reactions
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Can be reduced to alcohols or converted to amides
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The oxetane ring:
These diverse reactivity patterns make Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate a valuable starting material for preparing a wide range of derivatives with tailored properties.
Stability Considerations
While generally stable under standard laboratory conditions, Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate may exhibit reactivity under certain circumstances:
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The oxetane ring can undergo ring-opening in strongly acidic conditions
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The Boc group is sensitive to acids and can be cleaved
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The ester group is susceptible to nucleophilic attack
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Avoid strong oxidizing agents, which may lead to decomposition
Understanding these stability limitations is crucial for designing appropriate synthetic routes and handling procedures.
Size | Price Range (USD) | Typical Availability |
---|---|---|
1 mg | $28-136 | 10-20 days |
5 mg | $41-270 | 10-20 days |
10 mg | $63-405 | 10-20 days |
25 mg | $102-678 | 10-20 days |
50 mg | $149-1,000 | 10-20 days |
100 mg | $222-1,510 | 10-20 days |
500 mg | $555 | Custom order |
1 g | Custom quote | Custom order |
The compound is typically provided with purity exceeding 98% as determined by HPLC analysis, making it suitable for research applications requiring high-quality reagents .
Hazard Statements | Precautionary Statements | Signal Word | Pictogram |
---|---|---|---|
H302, H315, H319, H335 | P261, P280, P301, P302, P305, P312, P338, P351, P352 | Warning | GHS07 |
These classifications indicate that the compound may:
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Be harmful if swallowed (H302)
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Cause skin irritation (H315)
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Cause serious eye irritation (H319)
Related Compounds and Derivatives
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate belongs to a family of related compounds with varying protecting groups and functional modifications:
Compound | CAS Number | Relationship |
---|---|---|
Methyl 2-amino-2-(oxetan-3-yl)acetate | 53484287 | Deprotected form (no Boc group) |
2-Amino-2-(oxetan-3-yl)acetic acid | 1270019-87-8 | Deprotected and hydrolyzed form |
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | 1213783-62-0 | Z-protected analog |
These related compounds offer complementary reactivity profiles and can be interconverted through appropriate chemical transformations, providing flexibility in synthetic design .
Research Applications in Medicinal Chemistry
The incorporation of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate derivatives into bioactive molecules has been explored for various therapeutic applications:
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Development of novel antibacterial agents leveraging the unusual spatial arrangements provided by the oxetane ring
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Creation of peptide-based drug candidates with improved metabolic stability
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Synthesis of compounds with enhanced membrane permeability due to the incorporation of the oxetane moiety
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Design of enzyme inhibitors with precise three-dimensional arrangements of functional groups
The oxetane ring has gained prominence in medicinal chemistry as a bioisostere for carbonyl groups or gem-dimethyl substituents, offering improved pharmacokinetic properties while maintaining similar spatial arrangements. This makes Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate particularly valuable for structural optimization in drug discovery programs .
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